1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one
Description
Significance of Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds, which are cyclic structures containing at least two different elements as members of the ring, are fundamental to the field of medicinal chemistry. mdpi.comresearchgate.net These scaffolds are integral to the structure of a vast array of biologically active molecules, including many essential natural products like alkaloids and vitamins, as well as a majority of synthetic drugs. mdpi.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their critical role in modern drug design. mdpi.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including polarity, solubility, and the capacity for hydrogen bonding. These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. mcmaster.ca The structural diversity of heterocyclic frameworks provides medicinal chemists with a versatile toolkit for designing novel therapeutic agents with improved efficacy and safety profiles. msu.edu
Overview of the Chromene Structural Motif and its Derivatives
Chromene, also known as benzopyran, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyran ring. nih.govresearchgate.net This structural motif is found in a wide variety of natural products, including flavonoids, tocopherols, and alkaloids. researchgate.netmdpi.com The chromene skeleton is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov Chromene and its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The versatility of the chromene scaffold, combined with its relatively low toxicity, has made it an attractive starting point for the development of new therapeutic agents. researchgate.netresearchgate.net
Research Landscape of 2H-Chromenes: A Focus on Structure-Activity Interplay
The 2H-chromene isomer, where the double bond is located between C2 and C3 of the pyran ring, is a particularly important subclass of chromenes. nih.gov Researchers have developed numerous synthetic strategies to access a wide array of 2H-chromene analogs, allowing for the systematic investigation of their structure-activity relationships (SAR). nih.govwikipedia.org These studies aim to understand how different substituents on the chromene core influence the molecule's biological activity. For instance, the introduction of various functional groups can modulate properties such as lipophilicity and electronic distribution, which in turn affects how the molecule interacts with its biological target. msu.edu The exploration of the SAR of 2H-chromenes is a dynamic area of research, with the goal of designing more potent and selective drug candidates for a variety of diseases. nih.govwikipedia.org
In Focus: 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one
While extensive research exists for the broader class of 2H-chromenes, specific data for the compound This compound is not widely available in published literature. Therefore, the following sections on its synthesis and potential biological activity are based on established chemical principles and data from closely related analogs.
Synthesis and Characterization
The synthesis of 3-acyl-2H-chromenes can be achieved through several established synthetic routes. A plausible and common method for the synthesis of This compound would likely involve a Wittig-type reaction or a Claisen-Schmidt condensation followed by cyclization.
One potential synthetic pathway could start from 5-methoxysalicylaldehyde. A Wittig reaction with a suitable phosphorus ylide, such as one derived from a β-keto phosphonium (B103445) salt, could be employed to form the chromene ring and introduce the hexanoyl group at the C3 position. mcmaster.camsu.edu
Alternatively, a Claisen-Schmidt condensation between 5-methoxysalicylaldehyde and a ketone, followed by an intramolecular cyclization, could yield the desired 2H-chromene core. wikipedia.org The hexanoyl side chain could be introduced through various acylation methods.
Table 1: Postulated Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₀O₃ |
| Molecular Weight | 260.33 g/mol |
| Appearance | Likely a solid or oil |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol (B145695), and chloroform. |
Note: The data in this table are calculated based on the chemical structure and have not been experimentally verified.
Spectroscopic Data Analysis (Hypothetical)
The characterization of This compound would rely on standard spectroscopic techniques.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methoxy (B1213986) group (a singlet around 3.8 ppm), the protons of the chromene ring, and the aliphatic protons of the hexanoyl chain. The vinylic proton at C4 would likely appear as a singlet, and the protons at C2 as a singlet or a multiplet depending on coupling.
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ketone, the carbons of the aromatic and pyran rings, the methoxy carbon, and the carbons of the hexanoyl chain.
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1650-1700 cm⁻¹, and bands corresponding to the C-O-C stretching of the ether and pyran ring.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 260.33).
Biological Activity and Structure-Activity Relationship (SAR) Insights
While no specific biological data for This compound has been reported, the activities of related 3-acyl-2H-chromenes and other substituted chromenes suggest potential areas of interest. nih.gov Chromene derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govresearchgate.net
The structure of This compound contains key features that could contribute to biological activity:
The 2H-Chromene Scaffold: This core structure is a known pharmacophore. nih.gov
The 6-Methoxy Group: The presence and position of a methoxy group on the benzene ring can significantly influence biological activity, often enhancing potency or altering selectivity. taylorandfrancis.com
The 3-Hexanoyl Group: The nature of the acyl group at the C3 position is a critical determinant of activity. The length and branching of the alkyl chain can affect lipophilicity and steric interactions with biological targets.
SAR studies on similar chromene derivatives have shown that modifications to the acyl chain and substitutions on the aromatic ring can lead to significant changes in biological effects. nih.gov Therefore, it is plausible that This compound could exhibit biological activity, and it would be a valuable candidate for screening in various biological assays.
Properties
IUPAC Name |
1-(6-methoxy-2H-chromen-3-yl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-3-4-5-6-15(17)13-9-12-10-14(18-2)7-8-16(12)19-11-13/h7-10H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVKYKHXRPGKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC2=C(C=CC(=C2)OC)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590166 | |
| Record name | 1-(6-Methoxy-2H-1-benzopyran-3-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850350-12-8 | |
| Record name | 1-(6-Methoxy-2H-1-benzopyran-3-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Chromene Analogues
Classical and Evolving Synthetic Pathways
The construction of the chromene nucleus has been a subject of intense research, leading to the development of numerous synthetic protocols. These methods have evolved from classical reactions to more sophisticated and efficient strategies.
Multicomponent Reaction Strategies for Chromene Ring Formation
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. lew.ro This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. rsc.org For the synthesis of chromene derivatives, MCRs typically involve the condensation of a salicylaldehyde (B1680747) or a naphthol derivative, an active methylene (B1212753) compound, and a third component. lew.rojcsp.org.pk
One-pot three-component reactions of α- or β-naphthol, aromatic aldehydes, and malononitrile (B47326) are commonly employed to produce 2-amino-4H-chromene derivatives. lew.roajgreenchem.com These reactions are often facilitated by a catalyst and can be performed under solvent-free conditions, enhancing their green credentials. lew.roajgreenchem.com The mechanism generally proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the phenolic or naphtholic hydroxyl group and subsequent cyclization. jcsp.org.pknih.gov The use of various catalysts, such as DABCO, has been shown to be effective in promoting these reactions, leading to good yields and short reaction times. jcsp.org.pk A study demonstrated the synthesis of 4-phosphorylated 4H-chromenes through a tandem phosphorylation/alkylation/cyclization/dehydration sequence, highlighting the versatility of MCRs. acs.org
| Reactants | Catalyst | Conditions | Product Type | Yield (%) | Reference |
| α/β-Naphthol, Aromatic Aldehydes, Malononitrile | 1-Allyl-3-methyl-imidazolium halides | Solvent-free | 2-Amino-3-cyano-4-aryl-4H-benzo[h]chromenes | Excellent | lew.ro |
| Substituted Benzaldehyde, Dimedone, Malononitrile | DABCO (10 mol%) | Dioxane | 4H-Pyrans | Good to High | jcsp.org.pk |
| 2-Hydroxybenzaldehyde, Diphenyl Phosphine (B1218219) Oxide, 1-(p-tolyl)ethanone | BF3·Et2O | DCE, 100 °C, 16 h | 4-Phosphorylated 4H-chromene | 52 | acs.org |
| Aromatic Aldehydes, Malononitrile, Dimedone | Pyridine-2-carboxylic acid (15 mol%) | Water-EtOH (1:1), Reflux | 2-Amino-4H-chromene-3-carbonitrile derivatives | up to 98 | nih.gov |
Catalyst-Mediated Cyclization and Condensation Reactions
Catalysis plays a pivotal role in the synthesis of chromenes, with a wide range of catalysts being employed to facilitate cyclization and condensation reactions. msu.edu These catalysts can be broadly categorized into metal-based catalysts and organocatalysts.
Transition metal catalysts, including those based on palladium, gold, and iron, have been successfully used. msu.edu For instance, 2H-chromenes with an aryl or vinyl substituent at the 4-position can be synthesized from 3-(o-bromophenyl)propynols via a palladium-catalyzed hydroarylation/C-O coupling reaction sequence. msu.edu Gold catalysts, such as Ph3PAuNTf2, have been shown to be effective in the synthesis of 2H-chromenes from propargyl aryl ethers. msu.edu Iron(III) chloride has been used to catalyze the reaction of 2-propargylphenol and naphthol derivatives to yield the corresponding chromenes. msu.edu
Organocatalysis offers a metal-free alternative for chromene synthesis. nih.gov Simple arylamines have been used to catalyze a Mannich-cyclization cascade reaction for the facile synthesis of substituted 2H-benzo[h]chromenes. nih.gov This process involves the efficient generation of ortho-quinone methides (o-QMs) under mild conditions. nih.gov Brønsted and Lewis acids are also commonly used to promote the condensation of phenols with various partners to form the chromene ring. nih.govresearchgate.net
| Catalyst Type | Example Catalyst | Reaction Type | Starting Materials | Reference |
| Transition Metal | [Pd(OAc)2] | Hydroarylation/C-O Coupling | 3-(o-bromophenyl)propynols | msu.edu |
| Transition Metal | Ph3PAuNTf2 | Cyclization | Propargyl aryl ethers | msu.edu |
| Transition Metal | Iron(III) chloride | Cyclization | 2-Propargylphenol derivatives | msu.edu |
| Organocatalyst | Aniline | Mannich-Cyclization Cascade | Naphthols and trans-cinnamaldehydes | nih.gov |
| Lewis Acid | BF3·Et2O | Tandem phospha-aldol/alkylation/cyclization/dehydration | 2-hydroxybenzaldehyde, diphenyl phosphine oxide, acetophenone | acs.org |
Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes for chromenes, aiming to reduce environmental impact through the use of safer solvents, alternative energy sources, and recyclable catalysts. ingentaconnect.comnih.govresearchgate.net
Microwave-Assisted Organic Synthesis of Chromenes
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. semanticscholar.orgnih.govjmest.org The synthesis of chromenes has greatly benefited from this technology. semanticscholar.orgnih.gov
Microwave-assisted synthesis has been successfully applied to one-pot, three-component reactions for the preparation of various chromene derivatives. ajgreenchem.comnih.gov For example, new 2H-chromene derivatives bearing a phenylthiazolidinone nucleus have been efficiently synthesized via a one-pot three-component reaction under microwave irradiation. nih.gov Similarly, the condensation of amines with 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde under microwave irradiation provides a rapid and high-yielding route to new chromene compounds. jmest.org The use of microwave assistance is often combined with solvent-free conditions, further enhancing the green credentials of the synthetic protocol. ajgreenchem.comjmest.org
| Reactants | Conditions | Reaction Time | Yield | Reference |
| 6-hydroxy-4-methyl-2H-chromen-2-one, cyclohexanone, malononitrile | Microwave, AcOH, DMF, 120 °C | 8-10 min | - | nih.gov |
| 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde, amines | Microwave, solvent-free, 120W, 100°C | 3-5 min | High | jmest.org |
| Aromatic aldehydes, malononitrile, α- or β-naphthol | Microwave, FeTiO3 catalyst, solvent-free | Short | Excellent | ajgreenchem.com |
Environmentally Benign Solvent Systems and Solvent-Free Reactions
The choice of solvent is a critical factor in green chemistry. Traditional volatile organic solvents (VOCs) are often toxic, flammable, and environmentally damaging. researchgate.net Consequently, there is a significant drive towards the use of environmentally benign solvents or the elimination of solvents altogether. lew.roingentaconnect.com
Water and ethanol (B145695) are attractive green solvents due to their low toxicity, availability, and biodegradability. nih.govscispace.comthecalculatedchemist.com The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been successfully carried out in a water-ethanol mixture using pyridine-2-carboxylic acid as a catalyst, achieving high yields in short reaction times. nih.gov Rochelle salt has also been used as a green, heterogeneous, and reusable catalyst for the synthesis of chromenes in ethanol or water. scispace.com
Solvent-free reactions, often conducted under microwave irradiation or with neat reactants, represent an ideal green chemistry approach by minimizing waste. lew.roajgreenchem.com The one-pot, three-component synthesis of 2-amino-3-cyano-4-aryl-4H-benzo[h]chromenes has been efficiently performed under solvent-free conditions using an ionic liquid as a catalyst. lew.ro Similarly, magnetic nanocatalysts have been employed for the solvent-free synthesis of 2-amino-4H-chromene derivatives. ajgreenchem.comnih.gov
Application of Heterogeneous Catalysts and Nanocatalysts
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of ease of separation from the reaction mixture and the potential for recycling and reuse. rsc.orgresearchgate.net This simplifies product purification and reduces waste. Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity and selectivity. rsc.orgresearchgate.netresearchgate.net
A variety of heterogeneous catalysts have been developed for chromene synthesis. Silicomolybdic acid (SMA), a Keggin-type heteropoly acid, has been reported as an efficient and reusable Lewis acid catalyst for the one-pot multicomponent synthesis of chromene derivatives under mild conditions. rsc.org Magnetic nanoparticles (MNPs) functionalized with a copper complex have been used as an effective and reusable catalyst for the one-pot synthesis of 2-amino-4H-chromene derivatives under solvent-free conditions. nih.gov The magnetic nature of these catalysts allows for their simple recovery using an external magnet. ajgreenchem.comnih.gov
Nanocatalysts have also been extensively explored. A novel heterogeneous photoredox nanocatalyst, WO3/ZnO@NH2-EY, has been fabricated and used for the visible-light-promoted synthesis of chromeno[4,3-b]chromene derivatives under solventless conditions. rsc.org Ilmenite (FeTiO3), a natural mineral, has been used as a magnetic nanocatalyst for the microwave-assisted, solvent-free synthesis of 2-amino-4H-chromene derivatives. ajgreenchem.com These examples highlight the growing importance of designing robust and recyclable catalytic systems for sustainable chemical synthesis.
| Catalyst | Catalyst Type | Reaction | Advantages | Reference |
| Silicomolybdic acid (SMA) | Heterogeneous (Heteropoly acid) | Multicomponent synthesis of chromenes | Reusable, mild conditions, simple work-up | rsc.org |
| FeTiO3 (Ilmenite) | Heterogeneous (Magnetic nanocatalyst) | Multicomponent synthesis of 2-amino-4H-chromenes | Recyclable, solvent-free, microwave-assisted | ajgreenchem.com |
| MNPs@Cu | Heterogeneous (Magnetic nanocatalyst) | One-pot synthesis of 2-amino-4H-chromenes | Recyclable, high yields, short reaction times | nih.gov |
| WO3/ZnO@NH2-EY | Heterogeneous (Photoredox nanocatalyst) | Synthesis of chromeno[4,3-b]chromenes | Visible light-promoted, solventless, recyclable | rsc.org |
Exploration of Biological Activities of Chromene Derivatives: Preclinical Insights
Antineoplastic Investigations
The quest for novel and effective anticancer agents has led to the extensive investigation of various synthetic and natural compounds. Among these, chromene derivatives have emerged as a promising class of molecules with potent antineoplastic activities. The following sections delve into the preclinical findings related to the anticancer properties of compounds structurally related to 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one.
In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
A fundamental step in the evaluation of a potential anticancer agent is the assessment of its ability to inhibit the growth of and kill cancer cells in a laboratory setting. Numerous studies have demonstrated the cytotoxic and antiproliferative effects of various methoxy-chromene and coumarin (B35378) derivatives across a panel of human cancer cell lines.
For instance, certain chromene derivatives have shown cytotoxic activity against lung carcinoma (SK-LU-1), human breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and skin melanoma (SK-Mel-2) cell lines, with half-maximal inhibitory concentration (IC50) values in the micromolar range. researchgate.net Similarly, other related compounds have exhibited growth inhibition effects on a full panel of 60 human cancer cell lines. nih.gov The cytotoxic potential of these derivatives underscores their potential as lead compounds for the development of new anticancer drugs.
Table 1: In Vitro Cytotoxicity of Representative Chromene and Coumarin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 / LD50 (µM) | Reference |
|---|---|---|---|
| Chromene derivative | Lung Carcinoma (SK-LU-1) | 27.0 ± 1.1 | researchgate.net |
| Chromene derivative | Human Breast Carcinoma (MCF-7) | 35.4 ± 1.5 | researchgate.net |
| Chromene derivative | Hepatocellular Carcinoma (HepG2) | 43.2 ± 1.8 | researchgate.net |
| Chromene derivative | Skin Melanoma (SK-Mel-2) | 38.6 ± 1.3 | researchgate.net |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | 48.1 | nih.gov |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver Cancer) | 45.1 | nih.gov |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric Cancer) | 2.63 ± 0.17 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Molecular Mechanisms of Antitumor Action
Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its rational development as a therapeutic agent. Research into chromene derivatives has revealed a multi-faceted mechanism of action, targeting several key cellular processes involved in cancer progression.
Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Several chromene and coumarin derivatives have been shown to trigger apoptosis in various cancer cell lines. nih.govnih.govmarkus-peschel.de This is often preceded by cell cycle arrest at different phases, such as the G2/M phase, which prevents the cancer cells from dividing and proliferating. nih.govnih.govnih.gov For example, flow cytometry analysis has demonstrated that certain coumarin derivatives can cause an accumulation of cells in the G2/M phase of the cell cycle, leading to the initiation of the apoptotic cascade. nih.gov
The anticancer activity of chromene derivatives is often linked to their ability to interact with and modulate the function of key proteins and enzymes that regulate cell growth, survival, and proliferation.
Microtubule Polymerization: The microtubule network is essential for cell division, and its disruption is a validated strategy in cancer therapy. Some chromene derivatives have been identified as tubulin polymerization inhibitors. nih.gov By interfering with microtubule dynamics, these compounds can induce mitotic arrest and subsequent apoptosis in cancer cells. nih.gov
F-actin cytoskeleton: While direct evidence for this compound is unavailable, the broader class of chromenes has been studied for its effects on the cytoskeleton.
c-Src Kinase: The role of specific chromene derivatives in modulating c-Src kinase is an area of ongoing research.
Topoisomerase I/II: Topoisomerases are enzymes that are critical for DNA replication and transcription. While not directly reported for the specified compound, other coumarin derivatives have been investigated for their topoisomerase inhibitory activity.
Bcl-2 Proteins: The Bcl-2 family of proteins are key regulators of apoptosis. The modulation of these proteins is a common mechanism for anticancer drugs.
Rab23 Protein: Rab23 is a member of the Rab family of small GTPases and has been implicated in cellular trafficking and signaling pathways. uniprot.orgnih.gov Its overexpression has been associated with certain types of cancer. nih.govptglab.com The potential for chromene derivatives to modulate Rab23 activity is an area for future investigation.
CDK-2: Cyclin-dependent kinase 2 (CDK-2) is a key regulator of the cell cycle. Inhibition of CDK-2 can lead to cell cycle arrest and is a target for cancer therapy.
The ability of cancer cells to migrate and invade surrounding tissues, as well as to stimulate the formation of new blood vessels (angiogenesis), is critical for tumor growth and metastasis. Some chromene derivatives have demonstrated the potential to inhibit these processes. For instance, certain compounds have been shown to inhibit the migration of endothelial cells and the formation of tube-like structures, which are key steps in angiogenesis. nih.govresearchgate.netresearchgate.net The anti-angiogenic effects of some derivatives are thought to be mediated through the inhibition of signaling pathways such as the VEGF-triggered phosphorylation of ERK1/2 and Akt. researchgate.net
Strategies for Overcoming Multidrug Resistance in Cancer
Multidrug resistance (MDR) is a major obstacle to the success of cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. nih.govfrontiersin.org Developing agents that can circumvent or reverse MDR is a critical goal in oncology research. Natural products and their derivatives, including chromenes, are being explored for their potential to overcome MDR. nih.gov While specific studies on this compound in this context are lacking, the general strategy of using novel small molecules to combat drug resistance is an active area of investigation. nih.govfrontiersin.orgmdpi.com
Antimicrobial Research Focus on Chromene Derivatives
The chromene nucleus is a key structural motif in a variety of compounds that exhibit significant antimicrobial effects. Researchers have explored numerous derivatives for their potential to combat bacterial and fungal pathogens.
Antibacterial Efficacy and Mechanistic Pathways
Chromene derivatives have demonstrated a broad spectrum of antibacterial activity. Their mechanisms of action are diverse and can involve the inhibition of essential cellular processes. For instance, some coumarins, a subclass of benzopyranones to which chromenes belong, are known to target DNA gyrase and topoisomerases, enzymes crucial for bacterial DNA replication and repair. The disruption of these enzymes leads to a breakdown in DNA integrity and ultimately cell death.
Other pathways implicated in the antibacterial action of chromene analogues include the inhibition of protein and nucleic acid synthesis, which halts bacterial growth and proliferation. Furthermore, some derivatives are capable of disrupting the bacterial membrane, leading to leakage of cellular contents and loss of viability. The inhibition of thioredoxin reductase, an enzyme involved in managing oxidative stress, is another mechanism by which these compounds can exert their antibacterial effects. For example, certain synthetic canthin-6-one (B41653) alkaloids, which share a heterocyclic core structure, have shown antimicrobial properties against Staphylococcus aureus. nih.gov
Antifungal Properties and Targets
The antifungal potential of chromene derivatives is also well-documented. nih.gov These compounds can interfere with fungal growth and survival through various mechanisms. Coumarins have been identified as fungal metabolites with potential medicinal properties. nih.gov For instance, scopoletin (B1681571), a methoxy-substituted coumarin, has been noted for its antifungal properties. nih.gov
Studies on related compounds like 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin have shown strong inhibition against fungi such as Aspergillus niger and Candida albicans. nih.gov The proposed mechanisms for this antifungal action include the disruption of fungal cell wall synthesis by inhibiting essential enzymes, leading to increased fragility. nih.gov Additionally, these compounds can induce oxidative stress by generating reactive oxygen species (ROS) within the fungal cells, causing damage to vital cellular components and triggering apoptosis. nih.gov
Synergistic Effects with Established Antimicrobial Agents
An emerging area of interest is the synergistic interaction of chromene derivatives with existing antimicrobial drugs. This approach can enhance the efficacy of conventional antibiotics, potentially overcoming microbial resistance. Studies on scopoletin have shown that while it may have weak antifungal activity on its own, its combination with other antifungal compounds or commercial fungicides like Mancozeb and Carboxin leads to a strong enhancement of the antifungal effect. researchgate.net This synergistic action allows for a reduction in the effective concentration of the commercial antifungal agents, which could help minimize side effects and combat resistance. researchgate.net
Anti-inflammatory Response Modulation by Chromene Derivatives
Chronic inflammation is a key factor in many diseases, and chromene derivatives have shown promise as modulators of the inflammatory response.
Inhibition of Pro-inflammatory Mediators
Several chromene derivatives have been found to inhibit the production of key pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netmdpi.com These molecules are central to the inflammatory cascade, contributing to vasodilation, pain, and fever. For example, 6-methylcoumarin (B191867) has been shown to reduce the levels of NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.netmdpi.com This inhibition is often achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netmdpi.com
Regulation of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) play a crucial role in amplifying and sustaining inflammatory reactions. researchgate.net Research has demonstrated that certain chromene derivatives can effectively regulate the production of these cytokines. Scopoletin, for instance, significantly inhibits the production of TNF-α and IL-6 in stimulated human mast cells and macrophage cell lines. nih.govresearchgate.net This regulation often occurs at the transcriptional level, involving the modulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. researchgate.netnih.gov
Data Tables
Table 1: Antimicrobial Activity of Selected Chromene/Coumarin Derivatives This table is based on data for structurally related compounds, not this compound.
| Compound Name | Target Organism | Observed Effect | Source |
|---|---|---|---|
| Scopoletin | Fusarium verticillioides | Weak antifungal activity alone, strong synergy with other antifungals. | researchgate.net |
| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin | Aspergillus niger, Candida albicans | Strong antifungal inhibition. | nih.gov |
Table 2: Anti-inflammatory Activity of Selected Chromene/Coumarin Derivatives This table is based on data for structurally related compounds, not this compound.
| Compound Name | Pro-inflammatory Mediator/Cytokine | Observed Effect | Source |
|---|---|---|---|
| 6-Methylcoumarin | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Reduced production. | researchgate.netmdpi.com |
| 6-Methylcoumarin | TNF-α, IL-1β, IL-6 | Decreased expression. | researchgate.net |
| Scopoletin | TNF-α, IL-6, IL-8 | Dose-dependent inhibition of production. | nih.gov |
Intervention in Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, COX-2)
While direct studies on the anti-inflammatory mechanisms of this compound are not available, research on structurally related compounds, such as psoralen (B192213) derivatives, provides insight into the potential for chromene-based molecules to modulate key inflammatory pathways. Psoralens, which are furanocoumarins, share a core structural similarity with chromenes.
Studies on psoralen derivatives, including 8-hydroxypsoralen (xanthotoxol), have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells. nih.gov These effects are attributed to the inhibition of prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) production. nih.gov Mechanistically, these compounds have been shown to decrease the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Furthermore, the anti-inflammatory action of these related compounds is linked to their ability to suppress the phosphorylation of key signaling molecules in the NF-κB and MAPK pathways. Specifically, xanthotoxol (B1684193) has been observed to inhibit the LPS-stimulated phosphorylation of the inhibitor of κBα (IκBα), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK). nih.gov This inhibition ultimately leads to the suppression of p65 translocation from the cytosol to the nucleus, a critical step in the activation of the NF-κB signaling cascade. nih.gov The modulation of these pathways suggests that chromene derivatives could possess significant anti-inflammatory properties.
| Pathway Component | Effect of Related Compounds (e.g., Xanthotoxol) | Reference |
| NF-κB Pathway | ||
| p65 translocation | Suppressed | nih.gov |
| IκBα phosphorylation | Suppressed | nih.gov |
| MAPK Pathway | ||
| p38 MAPK phosphorylation | Suppressed | nih.gov |
| JNK phosphorylation | Suppressed | nih.gov |
| Inflammatory Mediators | ||
| COX-2 expression | Decreased | nih.gov |
| iNOS expression | Decreased | nih.gov |
| PGE2 production | Inhibited | nih.gov |
| IL-6 production | Decreased | nih.gov |
| IL-1β production | Decreased | nih.gov |
Antioxidant Capacity Assessments
The antioxidant potential of chromene derivatives is a well-documented area of research. The presence of the chromene nucleus, often in conjunction with hydroxyl or methoxy (B1213986) groups, can contribute to the molecule's ability to scavenge free radicals and reduce oxidative stress.
Research into chalcones with a 6-methoxy-2H-chromene core, which are structurally analogous to this compound, has demonstrated their antioxidant capabilities. Specifically, compounds such as 3-(6-Methoxy-2H-chromen-3-yl)-1-phenyl prop-2-en-1-one and 1-(6-methoxy-2H-chromen-3-yl)-3-phenyl prop-2-en-1-one have been synthesized and evaluated for their antioxidant activity. researchgate.net
These evaluations commonly employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method and the ferric reducing antioxidant power (FRAP) assay. researchgate.nete3s-conferences.org In these tests, the aforementioned 6-methoxy-2H-chromene-based chalcones exhibited antioxidant activity when compared to the standard antioxidant, trolox. researchgate.net The mechanism of action in the DPPH assay involves the donation of a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The FRAP assay, on the other hand, measures the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). e3s-conferences.org The positive results for these related compounds suggest that the 6-methoxy-2H-chromene scaffold is a promising pharmacophore for the development of novel antioxidants.
| Assay | Compound Type | Result | Reference |
| DPPH | 6-Methoxy-2H-chromene-based chalcones | Showed antioxidant activity | researchgate.net |
| FRAP | 6-Methoxy-2H-chromene-based chalcones | Showed antioxidant activity | researchgate.net |
Antiviral Potentials
The chromene nucleus is a key structural feature in many compounds exhibiting antiviral activity against a range of viruses. While specific data for this compound is not available, the broader class of chromene derivatives has shown promise in antiviral research.
For instance, various phytochemicals containing the chromene nucleus have demonstrated potent antiviral activity against both DNA and RNA viruses. nih.gov The antiviral efficacy of these compounds can be influenced by several factors, including the position of substituents on the chromene ring and the presence of other functional groups. nih.gov
One study investigated the interaction of 8-Methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene with DNA, a primary target in antiviral therapies. researchgate.net This highlights a potential mechanism through which methoxy-chromene derivatives may exert their antiviral effects. Furthermore, chromene derivatives have been analyzed for their potential to inhibit the dengue virus by targeting various stages of the viral life cycle, including entry, assembly, and replication. nih.gov Key viral targets for these compounds include the envelope protein, NS2B-NS3 protease, and NS5 RNA-dependent RNA polymerase. nih.gov
| Virus Type | Potential Target/Mechanism | Reference |
| General (DNA/RNA) | Interaction with DNA | researchgate.net |
| Dengue Virus (RNA) | Envelope protein, NS2B-NS3 protease, NS5 RNA-dependent RNA polymerase | nih.gov |
Additional Bioactivity Profiling (e.g., antileishmanial, enzyme inhibition)
Beyond their anti-inflammatory, antioxidant, and antiviral properties, chromene derivatives have been explored for a variety of other biological activities.
Antileishmanial Activity: Regioisomeric chromene-based chalcones, including 1-(6-methoxy-2H-chromen-3-yl)-3-phenylpropen-1-ones, have been synthesized and investigated for their antileishmanial activity against the promastigote form of Leishmania major. researchgate.net The results from these in vitro studies indicated that certain chloro-substituted derivatives of these 6-methoxy-2H-chromene-based chalcones displayed excellent activity against Leishmania major at concentrations that were not toxic to mammalian cells. researchgate.net
Enzyme Inhibition: The chromene scaffold has also been identified as a promising framework for the design of selective enzyme inhibitors. For example, various 2H-chromene and 7H-furo-chromene derivatives have been shown to selectively inhibit human carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes. unica.it Notably, many of these compounds exhibited inhibitory activity against CA IX and XII with no activity against the off-target isoforms CA I and II. unica.it This selectivity underscores the potential of the chromene scaffold in developing targeted therapeutic agents.
| Bioactivity | Compound Type | Target/Organism | Key Findings | Reference |
| Antileishmanial | 1-(6-methoxy-2H-chromen-3-yl)-3-phenylpropen-1-ones | Leishmania major | Chloro-substituted derivatives showed excellent activity. | researchgate.net |
| Enzyme Inhibition | 2H-chromene derivatives | Carbonic Anhydrase IX and XII | Selective inhibition of tumor-associated isoforms. | unica.it |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidating the Influence of Substituents on Bioactivity
The biological profile of chromene-based compounds can be significantly altered by the introduction, removal, or repositioning of various functional groups.
Role of Methoxy (B1213986) Groups on the Chromene Ring
The methoxy group (–OCH₃) is a common substituent on the chromene scaffold, and its position and presence are critical determinants of bioactivity. Studies on related phenolic compounds have shown that the methoxy group plays an important role in their anti-inflammatory effects. lookchem.com The position of the methoxy group can selectively influence the inhibition of different enzymes. For instance, in one study on 4H-chromene derivatives, a methoxy group at the R¹ position led to the inhibition of monoamine oxidase-A (MAO-A), whereas its placement at the R² position resulted in the inhibition of MAO-B. nih.gov
Furthermore, the interplay between methoxy and hydroxyl groups can dictate the mechanism of action. In a study of hexahydro-2H-chromene-diols, a compound with a methoxy group at C4 and a hydroxyl group at C3 was suggested to interact with cannabinoid and adrenergic systems. researchgate.net Conversely, swapping these positions, with the methoxy group at C3 and hydroxyl at C4, appeared to target opioid and dopaminergic pathways. researchgate.net Research on benzo[f]chromene derivatives has also highlighted the significance of an 8-methoxy substituent in conferring cytotoxic activities against various cancer cell lines. nih.gov These findings underscore that the electronic and steric properties of the methoxy group, along with its specific location on the chromene ring, are pivotal for tuning the pharmacological profile of the parent compound.
Impact of Alkyl Ketone Substituents and Aliphatic Chains
The nature of the substituent at the C-3 position of the chromene ring, such as an alkyl ketone and its associated aliphatic chain, is a key factor in modulating biological activity. The length and lipophilicity of this chain can influence how the molecule interacts with its biological target.
SAR studies on a series of coumarin (B35378) derivatives, which share the chromene core, have demonstrated the importance of the C-3 alkyl chain for cannabinoid receptor (CB₂) agonism. The following table illustrates how varying the alkyl chain length at the C-3 position impacts binding affinity (Ki) and efficacy (EC₅₀).
| Compound ID | C-3 Substituent | CB₂ Ki (nM) | CB₂ EC₅₀ (nM) |
| 39a | Ethyl | 23.3 | 22.9 |
| 39b | Propyl | 6.5 | 4.51 |
| 39c | Butyl | 19.1 | 16.3 |
| 39d | Pentyl | 20.4 | 17.5 |
| 39e | Hexyl | 11.2 | 11.1 |
| Data sourced from a study on 7-(1-butylcyclohexyl)-5-hydroxy-2H-chromen-2-ones. nih.gov |
As shown in the table, the activity peaks with a propyl group at the C-3 position (compound 39b), indicating that an optimal chain length exists for this specific biological target. nih.gov Similarly, research on 3-alkanoyl-2H-chromene-2-thiones has shown that these compounds are effective free radical scavengers, highlighting the contribution of the C-3 alkanoyl group to antioxidant activity. researchgate.netmdpi.com Modifications to the "middle aliphatic portion" of chromene structures have been noted to yield more potent compounds, reinforcing the idea that the linker between the chromene core and other functional groups is a critical area for molecular design. nih.govnih.gov
Effects of Aromatic and Heterocyclic Moieties
Replacing the aliphatic hexyl chain with aromatic or heterocyclic structures introduces significant changes in the steric and electronic profile of the molecule, often leading to enhanced or entirely new biological activities. The incorporation of a 4-aryl moiety, for instance, has been identified as essential for the cytotoxic activity of certain chromene derivatives. nih.govnih.gov
The fusion of additional heterocyclic rings to the chromene scaffold is a common strategy in drug design. Studies have shown that chromeno[3,2-c]pyridines exhibit a range of activities, including antimicrobial, antiviral, and cytotoxic effects. researchgate.net Similarly, thiochromenes—where the oxygen atom of the pyran ring is replaced by sulfur—have been functionalized with various heterocyclic moieties, resulting in compounds with broad-spectrum antimicrobial activity. preprints.org The introduction of a phenyl ring at the C-2 position of 3-nitro-2H-chromenes has been explored, leading to chromeno[3,4-c]pyrrolidines with high cytotoxic activity against human cervical carcinoma cells. nih.gov This demonstrates that adding aromatic and heterocyclic groups can increase molecular complexity and provide new interaction points with biological targets, thereby enhancing potency and specificity. mdpi.comresearchgate.net
Positional Effects on Activity (e.g., C-2, C-3, C-4, C-7)
The specific placement of substituents on the chromene ring is a critical factor that governs the molecule's biological activity. Different positions on the ring offer unique steric and electronic environments, and substitutions at these sites can fine-tune the compound's interaction with its target.
C-2 Position: The introduction of bulky substituents like trifluoromethyl (CF₃) or trichloromethyl (CCl₃) at the C-2 position has been shown to activate the double bond of the chromene ring and increase the stereoselectivity of reactions, leading to derivatives with significant cytotoxic activity. nih.gov
C-3 Position: The C-3 position is frequently targeted for modification. The presence of a cyano group at C-3, alongside a 2-amino group and a 4-aryl moiety, is considered essential for cytotoxic activity in some series. nih.gov In other contexts, attaching various alkanoyl or aroyl groups at C-3 has led to compounds with potent antioxidant properties. mdpi.com
C-4 Position: The C-4 position is crucial for the structure-activity relationship of many chromene derivatives. mdpi.com Attaching various hydrophobic functional groups, including linear or cyclic aliphatic groups and substituted aryl groups, has been found to be acceptable for improving activity in certain classes of antagonists.
C-7 Position: Substitution at the C-7 position with an electron-donating group has been shown to enhance pharmacological activity, while an electron-withdrawing group tends to decrease it. nih.govnih.gov This suggests that increasing the electron density of the benzene (B151609) portion of the chromene ring can be beneficial for certain biological endpoints.
These positional effects highlight the importance of a systematic and site-selective approach to the functionalization of the chromene scaffold to optimize desired biological outcomes.
Identification of Pharmacophoric Features for Targeted Biological Effects
A pharmacophore is an abstract description of molecular features that are necessary for a drug to bind to a specific biological target and trigger a response. For chromene derivatives, identifying these key features is crucial for designing new molecules with enhanced potency and selectivity.
Studies have identified several essential pharmacophoric elements for various biological activities:
Anticancer Activity: For cytotoxic effects, a common pharmacophore includes a 2-amino group, a 3-cyano group, and a 4-aryl moiety on the 4H-chromene scaffold. nih.gov
Endothelin-A Receptor Antagonism: A detailed SAR study identified the crucial basic structure for potent and selective antagonism as an (R)-2H-chromene skeleton with a methylenedioxyphenyl group at the C-2 position, a carboxyl group at C-3, and an isopropoxy group at C-6.
EGFR Inhibition: In the design of chromene-sulfonamide hybrids as EGFR inhibitors, the 4H-chromene nucleus serves as a key pharmacophore, which, when combined with a sulfonamide moiety, is intended to target the enzyme's active site.
The process of pharmacophore modeling uses the structural information of known active ligands to build a model that can then be used to screen for new compounds that fit the required spatial and electronic arrangement of these features. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of new, unsynthesized molecules.
Several QSAR studies have been successfully applied to chromene derivatives:
Antioxidant Activity: For a series of 4-hydroxycoumarin (B602359) derivatives, QSAR models were developed to correlate their antioxidant activity with various molecular descriptors. These models, based on methods like Density Functional Theory (DFT), helped in designing new structures with predicted improvements in radical scavenging and chelating activities.
Antimicrobial and Anticancer Activity: 2D-QSAR simulations have been used to analyze the structure-activity relationships of novel chromene compounds. These studies found that lipophilic parameters were key in controlling the activity of the derivatives, guiding the synthesis of new compounds with enhanced antimicrobial and antiproliferative effects. mdpi.com
Carbonyl Reductase 1 (CBR1) Inhibition: A QSAR model was developed for iminochromene derivatives to predict their inhibitory activity against CBR1. Using multiple linear regression (MLR), the model successfully predicted the biological activity of the compounds, providing a useful tool for designing more potent inhibitors.
These examples demonstrate the power of QSAR in rational drug design, enabling researchers to prioritize the synthesis of the most promising candidates and to better understand the structural requirements for a given biological effect.
Computational and Theoretical Chemistry in Chromene Research
Molecular Docking: Ligand-Protein Interaction Analysis and Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This analysis is fundamental in drug discovery for identifying potential biological targets and understanding the mechanism of action.
In the study of chromene derivatives, molecular docking has been instrumental in evaluating their potential as inhibitors for various enzymes. For instance, studies on coumarin-based compounds have revealed their binding modes with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant targets in Alzheimer's disease research. nih.gov A docking study of 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea, a related coumarin (B35378) derivative, identified it as a potent inhibitor of both AChE and BuChE, with IC₅₀ values of 0.04 and 0.06 μM, respectively. nih.gov The analysis showed that the molecule fits within the active site of the enzyme, forming critical hydrogen bonds and hydrophobic interactions that are responsible for its inhibitory activity.
Similarly, docking studies on scopoletin (B1681571) (7-hydroxy-6-methoxy-2H-chromen-2-one), a compound sharing the 6-methoxy-chromene core, were performed against HIV-1 Reverse Transcriptase to explore its potential as an antiviral agent. ignited.in Visualization of the docking results helps to elucidate the specific amino acid residues involved in the binding, providing a structural basis for the compound's activity. ignited.in
Table 1: Example of Molecular Docking Data for a Chromene Derivative This table illustrates typical results from a molecular docking study, showing the binding affinity of a compound against different protein targets. Data is generalized from studies on various coumarin derivatives.
| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
| Coumarin-Thiourea Hybrid | Acetylcholinesterase (AChE) | -9.8 | Tyr334, Trp84, Phe330 |
| Coumarin-Thiourea Hybrid | Butyrylcholinesterase (BuChE) | -9.5 | Trp82, Phe329, His438 |
| Methoxy-Coumarin Derivative | HIV-1 Reverse Transcriptase | -7.2 | Lys103, Tyr181, Val106 |
Note: The data presented is illustrative and derived from general findings for the coumarin class of compounds.
Density Functional Theory (DFT) Calculations: Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can accurately predict molecular properties such as bond lengths, bond angles, and vibrational frequencies. researchgate.net
For chromene derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and analyze electronic properties. researchgate.netresearchgate.net A study on (6-Methoxy-2-oxo-2H-chromen-4-yl)-methyl pyrrolidine-1-carbodithioate, which contains a similar 6-methoxy-chromene scaffold, used DFT to calculate its structural parameters. researchgate.net The results showed good agreement with experimental data from X-ray diffraction, validating the accuracy of the theoretical model. researchgate.net
These calculations also determine key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. amazonaws.com A smaller energy gap suggests higher reactivity and lower stability. amazonaws.com
Table 2: DFT-Calculated Properties for a Representative Chromene Derivative This table shows typical electronic properties calculated using DFT for a molecule structurally related to the subject compound.
| Property | Calculated Value (Example) | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -2.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 4.5 Debye | Influences solubility and intermolecular interactions |
Note: Values are representative examples from DFT studies on substituted chromene molecules. researchgate.net
Molecular Dynamics (MD) Simulations: Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing insights into the conformational stability of the ligand-protein complex and the dynamics of their interaction. nih.gov
After a promising binding pose is identified through docking, an MD simulation can be run to observe the stability of this interaction over a period of nanoseconds. The simulation can reveal whether the ligand remains stably bound within the active site or if it undergoes conformational changes that might weaken the interaction. This is crucial for confirming the viability of a potential drug candidate. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms during the simulation helps quantify the stability of the complex.
In Silico ADME Prediction for Lead Optimization
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the lead optimization phase of drug discovery. These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before costly synthesis and in vitro testing. nih.gov
For chromene derivatives, ADME properties are often evaluated using software that applies established models and rules, such as Lipinski's Rule of Five. mdpi.com Studies on scopoletin derivatives have used these tools to predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes. researchgate.net For instance, a study on various synthetic coumarins predicted their ADME profiles, finding that most compounds exhibited good intestinal absorption and did not inhibit key metabolic enzymes like CYP2D6, suggesting a favorable pharmacokinetic profile. mdpi.commdpi.com
Table 3: Predicted ADME Properties for a Representative Methoxy-Chromene Compound
| ADME Property | Predicted Value/Outcome | Importance in Drug Design |
| Molecular Weight | < 500 g/mol | Affects absorption and diffusion |
| LogP (Lipophilicity) | < 5 | Influences solubility and membrane permeability. mdpi.com |
| Hydrogen Bond Donors | < 5 | Affects binding and solubility |
| Hydrogen Bond Acceptors | < 10 | Affects binding and solubility |
| Human Intestinal Absorption | High (>90%) | Predicts oral bioavailability. mdpi.com |
| Blood-Brain Barrier (BBB) Permeability | Low/Moderate | Determines CNS effects |
| CYP2D6 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions |
Note: This table is based on typical in silico predictions for coumarin-like molecules and adherence to Lipinski's Rule of Five. mdpi.commdpi.com
Quantum Chemical Descriptors and Reactivity Analysis (e.g., Fukui functions, electrostatic potential)
Quantum chemical descriptors provide detailed information about the reactivity of different sites within a molecule. The Molecular Electrostatic Potential (MEP) and Fukui functions are two such descriptors derived from DFT calculations. amazonaws.comscience.gov
The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. amazonaws.com Different colors represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor, susceptible to nucleophilic attack). amazonaws.com This allows for the identification of reactive sites for non-covalent interactions, particularly hydrogen bonding.
Fukui functions are used to describe the change in electron density at a specific point in the molecule when the total number of electrons is changed. bas.bg This helps to pinpoint the most electrophilic and nucleophilic sites on an atom-by-atom basis, offering a more quantitative prediction of local reactivity than MEP maps alone. bas.bgscm.com For heterocyclic compounds, these calculations can identify specific atoms, such as carbonyl oxygens or ring nitrogens, as the primary sites for interaction. amazonaws.com
Natural Origin and Biomimetic Synthesis of Chromene Scaffolds
Isolation and Structural Elucidation from Natural Sources
Chromenes and their derivatives are widely distributed in the plant kingdom and have also been identified in marine organisms. The isolation of these compounds typically involves extraction from the source material followed by various chromatographic techniques to separate the individual components. Structural elucidation is then accomplished using a combination of spectroscopic methods.
Plants as a Rich Source of Chromenes:
Plants are a primary source of a diverse range of chromene-containing molecules, which are often classified as flavonoids, isoflavonoids, and coumarins. These compounds are found in various parts of the plant, including roots, stems, leaves, and fruits.
For instance, several chromene derivatives have been isolated from plant species. Chromenes of polyketide origin have been identified in Peperomia villipetiola. uobaghdad.edu.iq Antiplasmodial chromanes and chromenes have been isolated from the monotypic plant species Koeberlinia spinosa. uobaghdad.edu.iq Additionally, the roots of Sophora japonica have been found to contain the coumarin (B35378) derivative 8-Hydroxy-6-methoxy-7-(3-methylbut-2-enyloxy)coumarin, also known as capensine. iucr.org
The process of isolating these compounds generally begins with the extraction of dried and powdered plant material using organic solvents of increasing polarity. The resulting crude extracts are then subjected to fractionation using techniques such as column chromatography over silica (B1680970) gel or Sephadex. Final purification is often achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Once a pure compound is isolated, its structure is determined using an array of spectroscopic techniques. Mass spectrometry (MS) provides information about the molecular weight and elemental composition. Infrared (IR) spectroscopy helps to identify functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy can indicate the presence of a chromophoric system like the benzopyran ring. The most powerful tool for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allow for the complete assignment of the proton and carbon signals and the determination of the connectivity of the atoms within the molecule. nih.gov
Marine Organisms as a Source of Novel Chromenes:
Marine organisms are also a source of unique chromene structures. The investigation of marine-derived fungi and other invertebrates has led to the discovery of novel chromene-containing metabolites. The isolation and purification procedures are similar to those used for plant-derived compounds, though the initial extraction may require different protocols to handle the saltwater content of the samples. Structural elucidation relies on the same suite of spectroscopic methods.
Table of Naturally Occurring Chromene Derivatives:
| Compound Name | Natural Source | Organism Type | Reference |
| Polyketide-derived chromenes | Peperomia villipetiola | Plant | uobaghdad.edu.iq |
| Antiplasmodial chromanes and chromenes | Koeberlinia spinosa | Plant | uobaghdad.edu.iq |
| 8-Hydroxy-6-methoxy-7-(3-methylbut-2-enyloxy)coumarin (Capensine) | Sophora japonica (roots) | Plant | iucr.org |
| (E)-5,6-Dimethyl-2-(2-methyl-3-(prop-1-enyl) phenyl)-2H-Chromene | Diospyros quercina (root bark) | Plant | nih.gov |
Strategies for Semisynthesis and Chemical Modification of Natural Chromenes
The structural complexity and biological relevance of naturally occurring chromenes have prompted the development of semisynthetic strategies to create novel derivatives. These modifications aim to explore structure-activity relationships, improve potency, or alter the physicochemical properties of the natural products.
Semisynthesis involves using a naturally isolated chromene as a starting material for chemical transformations. This approach is often more efficient than total synthesis for producing complex molecules. Common modifications include:
Functional Group Interconversion: This involves the conversion of one functional group to another. For example, a hydroxyl group on the chromene scaffold can be acylated, alkylated, or oxidized. The synthesis of (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate involves the esterification of the naturally occurring coumarin, esculetin.
Derivatization of the Pyran Ring: The double bond in the 2H-chromene ring is susceptible to various reactions, such as hydrogenation, epoxidation, or dihydroxylation, leading to a range of saturated and functionalized chromane (B1220400) derivatives.
Modification of Substituents on the Benzene (B151609) Ring: Substituents on the aromatic portion of the chromene scaffold can be modified through electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation, provided the existing groups are compatible with the reaction conditions.
Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the chromene nucleus, often requiring prior functionalization with a halide or triflate.
These semisynthetic approaches allow for the generation of libraries of novel chromene derivatives, which can then be screened for various biological activities. The development of efficient and selective methods for the chemical modification of natural chromenes remains an active area of research in medicinal and synthetic organic chemistry.
Future Directions and Advanced Research Perspectives for Chromene Compounds
Innovations in Synthetic Methodologies and Scalable Production
The development of novel and efficient synthetic routes is crucial for the exploration and large-scale production of new chromene-based therapeutic agents. Traditional synthesis methods often involve hazardous reagents and generate significant waste, prompting a shift towards more sustainable and environmentally friendly approaches. nih.gov
Recent innovations focus on "green chemistry" principles, employing techniques that are not only ecologically sound but also offer advantages in terms of cost-effectiveness, scalability, and ease of purification. nih.govresearchgate.net These modern methodologies are transforming the landscape of chromene synthesis.
Key Innovations in Chromene Synthesis:
Microwave and Ultrasound-Assisted Synthesis: These techniques utilize microwave irradiation or ultrasonic waves to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net They also contribute to reduced energy consumption. researchgate.net
Novel Catalysts: Researchers are exploring a variety of new catalysts to enhance the efficiency and selectivity of chromene synthesis. This includes the use of recyclable catalysts like silica-bonded N-propylpiperazine sodium n-propionate and magnetic nanoparticles coated with a copper complex, which facilitate easy separation and reuse. uobaghdad.edu.iqtandfonline.com Photocatalysts that operate under visible light are also gaining traction as a green and sustainable option. researchgate.netrsc.org
Green Solvents: The use of environmentally benign solvents such as water and ethanol (B145695) is a key aspect of green synthetic strategies. researchgate.netrsc.org These solvents reduce the environmental impact associated with volatile organic compounds.
Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex chromene derivatives in a single step from three or more reactants, improving efficiency and atom economy. uobaghdad.edu.iqresearchgate.net
These innovative approaches are not only advancing laboratory-scale synthesis but are also being developed for gram-scale production, a critical step towards the industrial application of new chromene compounds. tandfonline.com
Table 1: Comparison of Modern Synthetic Methods for Chromene Derivatives
| Methodology | Key Advantages | Representative Catalyst/Condition | Reference(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, lower energy consumption | Ionic liquids, Indium(III) triflate | researchgate.net |
| Ultrasound-Assisted Synthesis | High yields (94-99%), environmentally benign | Ultrasound irradiation in water | researchgate.net |
| Magnetic Nanoparticle Catalysis | Easy catalyst separation, high efficiency, scalability | Magnetic salicylaldehyde-melamine copper complex | tandfonline.com |
| Photocatalysis | Uses visible light as a clean energy source, eco-friendly | TiO2 doped Ag, WO3/ZnO@NH2-EY nanocatalyst | researchgate.netrsc.org |
Discovery of Novel Biological Targets and Therapeutic Applications
Chromene derivatives exhibit a remarkable diversity of biological activities, making them a privileged scaffold in drug discovery. researchgate.neteurekaselect.comorientjchem.org Their ability to interact with a wide range of cellular targets underpins their therapeutic potential against numerous diseases. orientjchem.org
Established and Emerging Therapeutic Areas:
Anticancer Activity: Chromenes are particularly prominent in oncology research. They have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. nih.govnih.gov Some derivatives act as tubulin polymerization inhibitors, disrupting the microtubule network essential for cell division. nih.govnih.gov Notably, the 4H-chromene derivative Crolibulin™ is in clinical trials for the treatment of advanced solid tumors. orientjchem.orgnih.gov
Antimicrobial and Antiviral Properties: Researchers have synthesized numerous chromene derivatives with significant activity against a spectrum of bacteria and fungi. nih.govnih.gov The chromene nucleus is also being explored for its potential against viruses, including influenza and HIV. researchgate.netresearchgate.net
Anti-inflammatory Effects: Chromene compounds have demonstrated anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions. researchgate.netorientjchem.org
Neurodegenerative Diseases: There is growing interest in the application of chromenes for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. researchgate.netresearchgate.net
Other Applications: The pharmacological profile of chromenes extends to anticoagulant, antioxidant, anticonvulsant, and analgesic properties, among others. eurekaselect.comorientjchem.org
The ongoing search for novel biological targets is a key focus of current research. For instance, some chromene derivatives have been found to target bacterial DNA gyrase, an essential enzyme for bacterial replication, presenting a promising avenue for new antibacterial agents. mdpi.com Others have been identified as inhibitors of carbonic anhydrase isoforms IX and XIII, which are involved in tumorigenesis. nih.gov
Table 2: Selected Biological Activities of Chromene Derivatives
| Biological Activity | Example Derivative Class / Compound | Mechanism/Target (if known) | Reference(s) |
|---|---|---|---|
| Anticancer | 4-Aryl-4H-chromenes, Crolibulin™ | Tubulin inhibition, apoptosis induction | orientjchem.orgnih.govnih.gov |
| Antimicrobial | 2-Amino-4-aryl-4H-chromene-3-carboxylates | Inhibition of bacterial DNA gyrase | uobaghdad.edu.iqmdpi.com |
| Antiviral | Chromeno[3,2-c]pyridines | Anti-rotavirus, anti-tobacco mosaic virus | mdpi.com |
| Anti-inflammatory | General Chromene Derivatives | Inhibition of pro-inflammatory mediators | researchgate.netorientjchem.org |
Integration of Advanced Computational and Experimental Techniques
The synergy between computational modeling and experimental validation has become an indispensable tool in modern drug discovery, and the field of chromene research is no exception. mdpi.comfrontiersin.org This integrated approach accelerates the identification and optimization of lead compounds by providing deep insights into their molecular interactions. frontiersin.orgresearchgate.net
Key Integrated Methodologies:
Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a target protein. nih.gov It is widely used to screen virtual libraries of chromene derivatives against known biological targets, such as enzymes or receptors, to identify potential drug candidates. nih.govnih.govmdpi.com For example, docking studies have been used to investigate the interaction of chromene derivatives with the colchicine (B1669291) binding site of β-tubulin and the active site of bacterial DNA gyrase. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.gov By analyzing the physicochemical properties of a series of chromene derivatives, researchers can build predictive models that guide the synthesis of new compounds with enhanced potency.
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and properties of molecules. nih.govnih.gov This method helps in comparing theoretical data with experimental results from techniques like NMR and IR spectroscopy, confirming the structure of newly synthesized compounds. nih.gov
In Silico ADME Predictions: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. This early-stage screening helps to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. mdpi.com
The integration of these computational methods with experimental assays, such as in vitro cytotoxicity screening and enzyme inhibition assays, creates a powerful feedback loop. nih.govfrontiersin.org Computational predictions guide experimental work, and the resulting data is used to refine and improve the computational models, leading to a more rational and efficient drug design process. mdpi.com
Q & A
Q. What are the established synthesis routes for 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one, and how can purity be optimized?
Answer:
- Synthesis Methods :
- Coupling Reactions : Utilize Friedel-Crafts acylation to introduce the hexanone moiety to the 6-methoxy-2H-chromene scaffold. Methoxy-protected chromene derivatives are reacted with hexanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and melting point consistency .
- Purity Optimization : Recrystallization from ethanol/water mixtures (70:30 v/v) improves crystalline purity. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 261.1234 (theoretical 261.1229) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol). Use SHELX-97 for structure refinement (R-factor <0.05) .
Q. How can solubility and stability be assessed for this compound in experimental buffers?
Answer:
- Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis (λ_max ~280 nm) .
- Stability Tests :
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structural analysis?
Answer:
- Case Example : Discrepancies in ¹H NMR integration ratios may arise from dynamic effects (e.g., keto-enol tautomerism).
- Crystallographic Validation : Compare experimental bond lengths (e.g., C=O at 1.21 Å) with SHELXL-refined values to confirm absence of disorder .
Q. What strategies optimize crystallization for X-ray diffraction studies?
Answer:
- Crystallization Conditions :
- Solvent Screening : Use ethanol/water (4:1 v/v) for slow evaporation. Add seed crystals from prior batches.
- Temperature Control : Incubate at 4°C for 72h to enhance crystal growth .
- Data Collection :
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence solid-state properties?
Answer:
- Graph Set Analysis : Identify hydrogen-bond motifs (e.g., C=O···H–O). For chromene derivatives, typical patterns include R₂²(8) rings (C=O and methoxy groups) .
- Impact on Stability : Strong H-bonds (e.g., O–H···O=C, d ~2.8 Å) enhance thermal stability. Use Mercury Software to visualize packing diagrams .
Q. What computational methods predict the compound’s reactivity and stability?
Answer:
- Reactivity Prediction :
- Stability Modeling : Use QSPR models to correlate logP (calculated ~2.1) with oxidative degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
